N-Pentyl(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

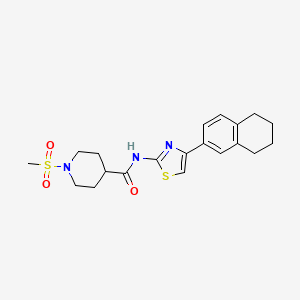

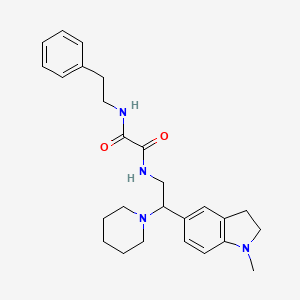

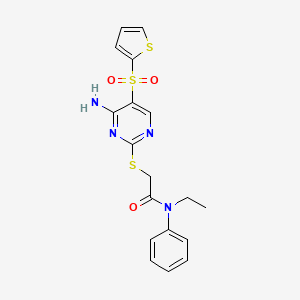

N-Pentyl(phenylcyclopentyl)formamide, also known as PCP-PIF, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of dissociative anesthetics, which are known for their ability to induce a state of dissociation from reality. PCP-PIF is a derivative of phencyclidine (PCP), which is a well-known dissociative anesthetic that has been used recreationally and medicinally.

Scientific Research Applications

Prebiotic Chemistry and Origin of Life

Formamide has been investigated for its potential role in the origin of life. Costanzo et al. (2007) discuss how formamide can yield the complete set of nucleic bases necessary for the formation of nucleic acids under prebiotic conditions. This suggests that formamide derivatives could have been central to the chemical evolution that led to the emergence of life on Earth. The stability of phosphoester bonds in nucleic polymers, relative to monomers in a formamide-rich environment, hints at the importance of formamide derivatives in prebiotic chemistry and the origin of informational polymers (Costanzo et al., 2007).

Materials Science and Liquid Crystal Technology

In materials science, formamide derivatives are utilized in the development of liquid crystal technologies. Vaughn et al. (2007) explored a mixture containing polyamic acids with and without alkyl side chains for controlling the pretilt angle of liquid crystals, demonstrating the versatility of formamide derivatives in fine-tuning material properties for specific applications (Vaughn et al., 2007).

Synthetic Chemistry and Pharmaceuticals

In synthetic chemistry, formamide and its derivatives are essential building blocks. Liu et al. (2017) achieved selective and efficient N-formylation of amines containing unsaturated groups using CO2 and H2, showcasing the significance of formamide derivatives in creating complex organic compounds. This process has implications for pharmaceuticals and agrochemicals, where formamide derivatives serve as key intermediates (Liu et al., 2017).

Analytical and Structural Chemistry

Formamide derivatives also play a role in analytical and structural chemistry. For instance, molecular docking studies and Hirshfeld surface analysis of formamide derivatives, such as N-(4-Bromo-Phenyl)-Formamide, help understand the structure-function relationship of these compounds with biological receptors. Such studies are critical in drug design and the development of new materials with specific properties (Malek et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-Pentyl(phenylcyclopentyl)formamide is the PanDZ complex . This complex regulates the pantothenate biosynthetic pathway in E. coli by limiting the supply of β-alanine in response to coenzyme A concentration .

Mode of Action

This compound, also known as N5-Pan, interacts with its target by forming a complex between activated aspartate decarboxylase (PanD) and PanZ . This leads to the sequestration of the pyruvoyl cofactor as a ketone hydrate . Both PanZ overexpression-linked β-alanine auxotrophy and N5-Pan toxicity are due to the formation of this complex .

Biochemical Pathways

The affected pathway is the pantothenate biosynthetic pathway in E. coli . The formation of the PanDZ complex leads to the regulation of this pathway in a cellular context . The antimetabolite N5-Pan exhibits enhanced activity against E. coli, leading to the regulation of pantothenate biosynthesis .

Pharmacokinetics

The compound’s interaction with its target and its effect on the pantothenate biosynthetic pathway suggest that it is able to penetrate the bacterial cell wall and interact with intracellular targets .

Result of Action

The result of this compound’s action is the regulation of the pantothenate biosynthetic pathway in E. coli . This leads to a decrease in the supply of β-alanine, which in turn affects the production of pantothenate and coenzyme A . The compound’s toxicity is due to the formation of the PanDZ complex .

Action Environment

The action of this compound is influenced by the bacterial environment. Factors such as the concentration of coenzyme A and the expression levels of PanD and PanZ can affect the compound’s efficacy

properties

IUPAC Name |

N-pentyl-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-2-3-9-14-18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11H,2-3,7-9,12-14H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBBHARLOWSUOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1(CCCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

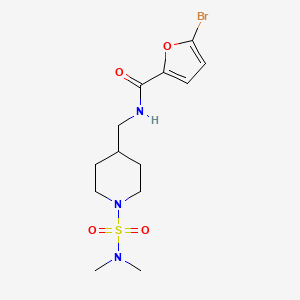

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)

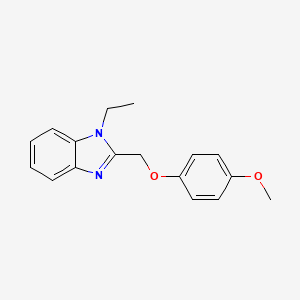

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2825243.png)